molecular formula C11H10N2O B1355153 3-(Pyridin-2-yloxy)aniline CAS No. 86556-09-4

3-(Pyridin-2-yloxy)aniline

Cat. No. B1355153
CAS RN: 86556-09-4
M. Wt: 186.21 g/mol
InChI Key: CLQMOPKXIBQKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Pyridin-2-yloxy)aniline” is an organic compound with the molecular formula C11H10N2O . It is a specialty product used in proteomics research applications .


Synthesis Analysis

The synthesis of “3-(Pyridin-2-yloxy)aniline” and similar compounds has been reported in the literature . The synthesis involves the use of easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-2-yloxy)aniline” consists of a pyridine ring attached to an aniline group via an oxygen atom . The InChI code for this compound is 1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2 .


Chemical Reactions Analysis

The reactions of “3-(Pyridin-2-yloxy)aniline” with other compounds have been studied . For example, reactions of pentafluoro- and pentachloropyridines with pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol are reported . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .


Physical And Chemical Properties Analysis

“3-(Pyridin-2-yloxy)aniline” is a solid compound . Its molecular weight is 186.21 g/mol . The compound has a melting point of 74-75 degrees Celsius .

Scientific Research Applications

Application 1: Photophysical Behavior Study

  • Methods of Application : The photophysical behavior of TT-Py was investigated using steady state, time resolved, and ultrafast spectroscopies. These methods were used to study the excitation-dependent fluorescence and phosphorescence of the molecule under ambient conditions in both blended films and the crystalline phase .
  • Results or Outcomes : The study found that TT-Py exhibits multiple emission properties, including dual fluorescence and dual phosphorescence of molecular origin, as well as low energy phosphorescences resulting from aggregate species .

Application 2: C–H Amination

  • Summary of the Application : 2-(Pyridin-2-yl)aniline, a compound structurally similar to 3-(Pyridin-2-yloxy)aniline, has been used as a directing group for the amination of C–H bonds mediated by cupric acetate .
  • Methods of Application : The β-C (sp2)–H bonds of benzamide derivatives were effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .
  • Results or Outcomes : The study demonstrated the effectiveness of 2-(Pyridin-2-yl)aniline as a directing group for C–H amination .

Application 3: Anti-tubercular Agents

  • Summary of the Application : Compounds structurally similar to 3-(Pyridin-2-yloxy)aniline have been used in the design and synthesis of novel anti-tubercular agents .
  • Methods of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Application 4: Material Science

  • Summary of the Application : 3-(pyridin-2-yloxy)aniline is used in the development of purely organic materials showing multicolor fluorescent and phosphorescent behaviour .
  • Methods of Application : The photophysical behaviour of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, comprising excitation-dependent fluorescence was investigated .
  • Results or Outcomes : The study found that TT-Py exhibits multiple emission properties, including dual fluorescence and dual phosphorescence of molecular origin .

Application 5: Synthesis of Novel Compounds

  • Summary of the Application : 3-(Pyridin-2-yloxy)aniline is used in the synthesis of novel compounds. These compounds can be used for various applications in different fields of science .
  • Methods of Application : The compound is used as a starting material or intermediate in the synthesis of more complex molecules .
  • Results or Outcomes : The specific outcomes depend on the nature of the synthesis and the desired end product .

Application 6: Material Science

  • Summary of the Application : 3-(pyridin-2-yloxy)aniline is used in the development of purely organic materials showing multicolor fluorescent and phosphorescent behaviour .
  • Methods of Application : The photophysical behaviour of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule, comprising excitation-dependent fluorescence was investigated .
  • Results or Outcomes : The study found that TT-Py exhibits multiple emission properties, including dual fluorescence and dual phosphorescence of molecular origin .

Safety And Hazards

“3-(Pyridin-2-yloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It may cause serious eye irritation and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

3-pyridin-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMOPKXIBQKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522355
Record name 3-[(Pyridin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yloxy)aniline

CAS RN

86556-09-4
Record name 3-[(Pyridin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-2-yloxy)aniline
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-2-yloxy)aniline
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-2-yloxy)aniline
Reactant of Route 4
3-(Pyridin-2-yloxy)aniline
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-2-yloxy)aniline
Reactant of Route 6
Reactant of Route 6
3-(Pyridin-2-yloxy)aniline

Citations

For This Compound
7
Citations
JK Zhang, AR Li, M Yu, Y Wang, J Zhu, F Kayser… - Bioorganic & medicinal …, 2013 - Elsevier
We describe the discovery of a series of arylsulfonyl 3-(pyridin-2-yloxy)anilines as GPR119 agonists derived from compound 1. Replacement of the three methyl groups in 1 with …
Number of citations: 18 www.sciencedirect.com
WC Dai, B Yang, SH Xu, ZX Wang - The Journal of Organic …, 2021 - ACS Publications
Reaction of aryl 2-pyridyl ethers with arylzinc reagents under catalysis of NiCl 2 (PCy 3 ) 2 affords aryl–aryl cross-coupling products via selective cleavage of C Ar –OPy bonds. The …
Number of citations: 4 pubs.acs.org
L Moynié, SM Leckie, SA McMahon, FG Duthie… - Journal of molecular …, 2013 - Elsevier
Fatty acid biosynthesis is an essential component of metabolism in both eukaryotes and prokaryotes. The fatty acid biosynthetic pathway of Gram-negative bacteria is an established …
Number of citations: 37 www.sciencedirect.com
R Gujjarappa, S Sravani, AK Kabi, A Garg… - … : Basic Structures and …, 2022 - Springer
Heterocyclic compounds containing the oxazole, isoxazole and oxadiazoles rings have received significant consideration as they perform like a link between life sciences and chemical …
Number of citations: 10 link.springer.com
IN Tyurenkov, AA Ozerov, DV Kurkin… - Russian Chemical …, 2018 - iopscience.iop.org
A G-protein-coupled receptor, GPR119, is a promising pharmacological target for a new class of hypoglycaemic drugs with an original mechanism of action, namely, increase in the …
Number of citations: 12 iopscience.iop.org
WA Boulkeroua - 2013 - research-repository.st-andrews.ac …
P. aerguinosa is a serious human bacterial pathogen. This thesis describes attempts to use structural biology to identify new starting points for drugs against P. aerguinosa .A number of …
HZ Zhang, ZL Zhao, CH Zhou - European journal of medicinal chemistry, 2018 - Elsevier
Oxazole compounds containing nitrogen and oxygen atoms in the five-membered aromatic ring are readily able to bind with a variety of enzymes and receptors in biological systems via …
Number of citations: 296 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.